N-[2-(4-fluorophenyl)ethyl]-2-(7-methoxy-1H-indol-1-yl)acetamide
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Overview
Description
N-[2-(4-fluorophenyl)ethyl]-2-(7-methoxy-1H-indol-1-yl)acetamide is a synthetic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(4-fluorophenyl)ethyl]-2-(7-methoxy-1H-indol-1-yl)acetamide typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 7-methoxy-1H-indole and 2-(4-fluorophenyl)ethylamine.
Formation of Intermediate: The 7-methoxy-1H-indole is reacted with an appropriate acylating agent to form an intermediate compound.
Coupling Reaction: The intermediate is then coupled with 2-(4-fluorophenyl)ethylamine under specific reaction conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalysts, optimized reaction temperatures, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[2-(4-fluorophenyl)ethyl]-2-(7-methoxy-1H-indol-1-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups within the compound.
Substitution: Electrophilic and nucleophilic substitution reactions can occur, particularly on the indole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are used under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups onto the indole ring.
Scientific Research Applications
N-[2-(4-fluorophenyl)ethyl]-2-(7-methoxy-1H-indol-1-yl)acetamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of diseases such as cancer and viral infections.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of N-[2-(4-fluorophenyl)ethyl]-2-(7-methoxy-1H-indol-1-yl)acetamide involves its interaction with specific molecular targets and pathways. The indole moiety is known to bind with high affinity to various receptors, influencing cellular processes. The compound may exert its effects through modulation of signaling pathways, enzyme inhibition, or receptor binding .
Comparison with Similar Compounds
Similar Compounds
N-[2-(4-fluorophenyl)ethyl]-2-(1H-indol-1-yl)acetamide: Similar structure but lacks the methoxy group.
N-[2-(4-chlorophenyl)ethyl]-2-(7-methoxy-1H-indol-1-yl)acetamide: Similar structure with a chlorine atom instead of fluorine.
Properties
Molecular Formula |
C19H19FN2O2 |
---|---|
Molecular Weight |
326.4 g/mol |
IUPAC Name |
N-[2-(4-fluorophenyl)ethyl]-2-(7-methoxyindol-1-yl)acetamide |
InChI |
InChI=1S/C19H19FN2O2/c1-24-17-4-2-3-15-10-12-22(19(15)17)13-18(23)21-11-9-14-5-7-16(20)8-6-14/h2-8,10,12H,9,11,13H2,1H3,(H,21,23) |
InChI Key |
CFXNGMBTQHLNPX-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC2=C1N(C=C2)CC(=O)NCCC3=CC=C(C=C3)F |
Origin of Product |
United States |
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